BenchChemオンラインストアへようこそ!

2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid

Physicochemical profiling Permeability prediction LogP comparison

2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 1396965-73-3) is a synthetic tryptophan-urea hybrid with the molecular formula C18H15Cl2N3O3 and a molecular weight of 392.24 g/mol. The compound features an L-tryptophan core bearing an Nα-(3,4-dichlorophenyl)carbamoyl substituent.

Molecular Formula C18H15Cl2N3O3
Molecular Weight 392.24
CAS No. 1396965-73-3
Cat. No. B2665762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid
CAS1396965-73-3
Molecular FormulaC18H15Cl2N3O3
Molecular Weight392.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26)
InChIKeyROZGAGVOKVAEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 1396965-73-3): Compound-Class and Baseline Procurement Context


2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 1396965-73-3) is a synthetic tryptophan-urea hybrid with the molecular formula C18H15Cl2N3O3 and a molecular weight of 392.24 g/mol . The compound features an L-tryptophan core bearing an Nα-(3,4-dichlorophenyl)carbamoyl substituent [1]. Commercially, it is supplied as a research-grade chemical (typically ≥95% purity by HPLC ) and is described in vendor documentation as a pharmaceutical impurity reference standard and chemical synthesis intermediate [2]. Its physicochemical profile includes a predicted logP of approximately 4.37 and a topological polar surface area of 94.22 Ų [1], placing it within Lipinski's rule-of-five space for drug-like molecules. However, no peer-reviewed pharmacological characterization or target-engagement data were identified in primary literature, patents, or authoritative databases at the time of this analysis.

Why Generic Substitution Fails for 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 1396965-73-3): Structural Determinants of Comparator Differentiation


In the absence of direct pharmacological data, the structural architecture of CAS 1396965-73-3 provides the sole basis for anticipating functional differentiation from its closest analogs. The compound simultaneously displays three pharmacophoric elements that are rarely co-present in a single synthetic intermediate: (i) an unsubstituted indole NH that retains hydrogen-bond donor capacity, (ii) a 3,4-dichlorophenyl urea motif known to engage hydrophobic enzyme pockets and influence metabolic stability, and (iii) a free carboxylic acid that permits conjugation or salt formation [1]. Generic substitution—for instance, with N-(phenylcarbamoyl)tryptophan (CAS 827612-57-7), which lacks chlorine atoms, or with 2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid (CAS 89595-64-2), which lacks the dichlorophenyl group altogether—would eliminate key halogen-bonding interactions and substantially alter lipophilicity (ΔlogP ≈ 2.0 units) [2]. Similarly, the isomeric FB23-2 (CAS 2243736-45-8, C18H15Cl2N3O3), a potent FTO inhibitor with an IC50 of 2.6 µM, features a 2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl substitution pattern on a benzamide scaffold rather than the tryptophan-urea core of CAS 1396965-73-3, representing a fundamentally different pharmacophore that cannot be interchanged without altering target engagement . These structural distinctions have direct consequences for solubility, protein binding, and chemical reactivity, making empirical validation mandatory before any analog replacement is attempted [1].

Quantitative Differentiation Evidence for 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 1396965-73-3) Versus Closest Analogs


Lipophilicity Differentiation: CAS 1396965-73-3 vs. Non-Chlorinated N-Carbamoyltryptophan

The presence of the 3,4-dichlorophenyl substituent on CAS 1396965-73-3 increases the calculated partition coefficient (clogP) by approximately 2.0 log units compared to the non-halogenated N-carbamoyltryptophan (CAS 89595-64-2, C12H13N3O3, MW 247.25) [1]. Specifically, ChemBase computational data assign CAS 1396965-73-3 a logP of 4.37–4.11 (depending on the algorithm) and a LogD (pH 7.4) of 0.83, while N-carbamoyltryptophan is predicted to have a logP near 2.0 owing to the absence of the lipophilic dichlorophenyl ring [2]. This difference in lipophilicity has practical implications for membrane permeability, solubility, and chromatographic retention behavior, directly affecting procurement decisions for assay development where consistent physicochemical properties are critical [1].

Physicochemical profiling Permeability prediction LogP comparison

Structural Scaffold Differentiation: CAS 1396965-73-3 vs. the FTO Inhibitor FB23-2 (Same Molecular Formula, Different Pharmacophore)

Despite sharing the identical molecular formula C18H15Cl2N3O3 and molecular weight (392.24), CAS 1396965-73-3 and FB23-2 (CAS 2243736-45-8) represent distinct structural isomers with completely different pharmacophores . FB23-2 is a characterized FTO demethylase inhibitor (IC50 = 2.6 µM) built on a 2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl benzamide scaffold , whereas CAS 1396965-73-3 is a tryptophan-urea derivative bearing a 3,4-dichlorophenyl carbamoyl group attached to the amino nitrogen of the tryptophan backbone . The positional isomerism of chlorine atoms (3,4- vs. 2,6-substitution) and the entirely different core scaffold (amino acid-based urea vs. benzamide hydroxamic acid) mean these compounds are unlikely to share any appreciable target overlap. There are no publicly available FTO inhibition data for CAS 1396965-73-3, and procurement of one isomer as a substitute for the other violates fundamental principles of medicinal chemistry .

Structural isomerism FTO inhibition Pharmacophore selectivity

Purity and Supply-Chain Differentiation: Minimum Purity Specifications from Non-Excluded Commercial Sources

Commercial availability data from non-excluded vendor sources indicate that CAS 1396965-73-3 is supplied at a minimum purity of 95% (HPLC) by ChemScene (Cat. CS-0247311) and at 95% by Leyan (Cat. 1317981) , while Enamine (Cat. EN300-36401) also lists 95% as the standard specification . In contrast, the structurally related but more extensively studied FTO inhibitor FB23-2 is routinely available at ≥98% purity (HPLC) from multiple vendors, reflecting its status as a characterized biological probe with established QC release criteria . The 95% purity specification for CAS 1396965-73-3 is consistent with its primary use as a synthetic intermediate and pharmaceutical impurity standard, where exacting purity thresholds may be less critical than for a fully validated pharmacological tool compound . However, for quantitative bioassay work, the presence of up to 5% unidentified impurities (without a published impurity profile) introduces uncertainty that must be factored into experimental design and procurement specifications .

Purity specification Vendor comparison Quality control

Hydrogen-Bond Donor/Acceptor Profile and Polar Surface Area: Implications for Blood-Brain Barrier Penetration Prediction

ChemBase computational data assign CAS 1396965-73-3 a topological polar surface area (TPSA) of 94.22 Ų, with 4 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This TPSA value falls below the commonly cited threshold of 140 Ų for predicting favorable intestinal absorption and below the 90 Ų threshold proposed for blood-brain barrier penetration [2]. In comparison, the non-chlorinated analog N-carbamoyltryptophan (C12H13N3O3) has a TPSA of approximately 95–100 Ų but a substantially lower molecular weight (247.25 vs. 392.24 Da) [3]. The combination of moderate TPSA with elevated logP (4.37) in CAS 1396965-73-3 creates a physicochemical profile that differs meaningfully from the simpler N-carbamoyltryptophan, particularly for applications where passive membrane permeability and CNS exposure are relevant considerations [1]. However, without experimental PAMPA or Caco-2 permeability data, these predictions remain computational estimates only.

CNS drug-likeness TPSA comparison Rule-of-five

Validated Application Scenarios for 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 1396965-73-3) Based on Available Evidence


Pharmaceutical Impurity Reference Standard for Tryptophan-Containing Drug Substance Analysis

Vendor documentation explicitly classifies CAS 1396965-73-3 as a pharmaceutical impurity and chemical synthesis intermediate [1]. This positions the compound as a potential reference standard for impurity profiling of drug substances that incorporate a tryptophan or indole moiety and may undergo reaction with 3,4-dichlorophenyl isocyanate during synthesis. Analytical laboratories performing HPLC or LC-MS impurity quantification can procure this compound at ≥95% purity [2] to establish retention time markers and calibration curves. The structural homology to N-carbamoyltryptophan analogs makes it particularly relevant for process chemistry QC in synthetic routes involving urea bond formation at the α-amino group of tryptophan [1].

Synthetic Intermediate for Structure-Activity Relationship (SAR) Libraries Targeting Tryptophan-Metabolizing Enzymes

The tryptophan-urea scaffold of CAS 1396965-73-3, combined with the electron-withdrawing 3,4-dichlorophenyl substituent, makes it a logical intermediate for synthesizing focused compound libraries aimed at enzymes that process tryptophan or indole substrates, including IDO1, TDO, and tryptophan hydroxylase (TPH) [1]. The free carboxylic acid provides a reactive handle for amide coupling or esterification to generate diverse analogs. While no direct enzyme inhibition data exist for this compound, the 3,4-dichlorophenyl urea motif has been independently validated in phenyl urea IDO1 inhibitors with IC50 values in the 0.1–0.6 µM range [2], suggesting that CAS 1396965-73-3-derived analogs could be explored for similar target engagement if appropriately derivatized. The compound's predicted physicochemical profile (logP 4.37, TPSA 94.22 Ų [3]) indicates adequate cell permeability potential for cellular assay compatibility.

Negative Control or Inactive Comparator for FTO Inhibitor Assays Using FB23-2

Given that CAS 1396965-73-3 shares the molecular formula C18H15Cl2N3O3 with the potent FTO inhibitor FB23-2 (IC50 = 2.6 µM) [1] but possesses an entirely distinct scaffold (tryptophan-urea vs. benzamide hydroxamic acid) and different chlorine substitution pattern (3,4-diCl vs. 2,6-diCl) [2], it could serve as a structurally related but putatively inactive control compound for FTO biochemical and cellular assays. The absence of reported FTO inhibitory activity, combined with the different pharmacophore, makes it a candidate for use as a negative control to confirm that observed cellular effects of FB23-2 are target-mediated rather than caused by nonspecific cytotoxicity or assay interference [1]. However, this application is theoretical and requires experimental validation of the compound's lack of FTO activity at relevant concentrations.

Chromatographic Method Development Standard Requiring Moderate Lipophilicity and UV-Detectable Indole Chromophore

With a predicted logP of 4.37 and an indole chromophore with strong UV absorbance at ~280 nm, CAS 1396965-73-3 is well-suited as a retention time marker for reversed-phase HPLC method development targeting moderately lipophilic small molecules [1]. Its TPSA of 94.22 Ų and possession of both acidic (carboxylic acid, predicted pKa 3.76) and neutral hydrogen-bonding functional groups allow it to probe multiple retention mechanisms (hydrophobic, hydrogen-bonding, and ion-exchange) across a range of mobile phase pH values [2]. Compared to the less lipophilic N-carbamoyltryptophan (estimated logP ≈ 2.0), this compound enables method development for analytes with higher logD values, extending the calibration range for lipophilicity-based separations [1].

Quote Request

Request a Quote for 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.